Technical Monograph: (S)-Lercanidipine-d3 Hydrochloride
Technical Monograph: (S)-Lercanidipine-d3 Hydrochloride
High-Precision Pharmacokinetic Probes & Analytical Standards
Executive Summary
(S)-Lercanidipine-d3 Hydrochloride represents the convergence of chiral pharmacology and stable isotope chemistry. As the deuterated hydrochloride salt of the biologically active (S)-enantiomer (eutomer) of Lercanidipine, this compound serves as the "Gold Standard" Internal Standard (IS) for bioanalytical quantification.[1] Its utility lies in its ability to mirror the physicochemical behavior of the analyte—partitioning into lipid bilayers and undergoing ionization—while providing mass-resolved differentiation essential for eliminating matrix effects in LC-MS/MS workflows.[1]
Part 1: Molecular Identity & Physicochemical Profile
(S)-Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB).[1][2] Unlike its predecessors (e.g., nifedipine), it possesses a highly lipophilic bis-phenylalkylamine side chain. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium, typically on the N-methyl group of the side chain or the methyl ester, providing a +3 Da mass shift.
Chemical Specifications Table
| Property | Data |
| Chemical Name | (S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl methyl ester, hydrochloride |
| CAS Number | 1217740-02-7 (Salt form generic ref) |
| Molecular Formula | C₃₆H₃₈D₃N₃O₆[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | ~651.21 g/mol (Free base + HCl + 3 Deuterium) |
| Chirality | (S)-Enantiomer (Eutomer) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Practically insoluble in water.[12] |
| pKa | ~9.3 (Amine function) |
| Appearance | Pale yellow crystalline powder |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d3); minimal d0 interference. |
The Stereochemical Imperative: Why (S)-?
Lercanidipine is clinically administered as a racemate (1:1 mixture of R and S).[12] However, the pharmacological activity is stereoselective:[6]
-
(S)-Enantiomer (Eutomer): Exhibits 100–200 fold higher affinity for the
subunit of L-type voltage-gated calcium channels compared to the (R)-enantiomer. -
(R)-Enantiomer (Distomer): Biologically less active but contributes to metabolic load.
Research Implication: When conducting enantioselective pharmacokinetic (PK) studies, using a racemic IS (Lercanidipine-d3) can mask subtle chiral inversions or matrix interferences. Using the enantiopure (S)-Lercanidipine-d3 ensures that the IS co-elutes exactly with the active drug isomer on chiral stationary phases, providing the most accurate normalization for the biologically relevant species.
Part 2: The Deuterium Advantage (Isotopic Chemistry)
The introduction of deuterium (
Correction for Matrix Effects
In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress ionization. Because (S)-Lercanidipine-d3 co-elutes with the analyte (unlike structural analogs), it experiences the exact same degree of suppression. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
The Kinetic Isotope Effect (KIE)
While primarily an analytical tool, the Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.
-
Metabolic Stability: If the deuterium is placed at a metabolic "soft spot" (e.g., the N-methyl group subject to demethylation by CYP3A4), the metabolic rate of the IS may be slightly slower (Primary KIE).
-
Protocol Adjustment: For in vitro metabolic stability assays, this effect must be accounted for. For standard LC-MS/MS quantitation, this is negligible as long as the extraction is rapid.
Part 3: Analytical Application (LC-MS/MS Workflow)
The following protocol outlines a self-validating system for quantifying Lercanidipine in human plasma using (S)-Lercanidipine-d3 HCl as the internal standard.
Experimental Protocol
1. Stock Preparation:
-
Dissolve (S)-Lercanidipine-d3 HCl in Methanol to 1 mg/mL.
-
Critical: Store in amber glass (light sensitive) at -20°C.
2. Sample Extraction (Solid Phase Extraction - SPE):
-
Conditioning: Strata-X (or equivalent polymeric RP) cartridge with MeOH then Water.
-
Loading: Mix 200 µL Plasma + 20 µL IS Working Solution. Load onto cartridge.
-
Wash: 5% Methanol in Water (removes proteins/salts).
-
Elution: Acetonitrile:Methanol (50:50) + 0.1% Formic Acid.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., BEH C18), 1.7 µm particle size (UPLC).
-
Mobile Phase: Isocratic Acetonitrile:Buffer (Ammonium Formate 5mM, pH 3.5) [70:30].
-
Ionization: ESI Positive Mode.
4. MRM Transitions (Typical):
-
Analyte ((S)-Lercanidipine):
612.2 280.2 -
Internal Standard (d3):
615.2 283.2 (Assuming N-methyl-d3 label retention) -
Note: Always perform a product ion scan to verify the specific deuterated fragment for your batch.
Visualization: Quantitative Workflow
Figure 1: Self-validating bioanalytical workflow using Isotope Dilution Mass Spectrometry (IDMS).
Part 4: Mechanism of Action (The Membrane Approach)
Lercanidipine is unique among CCBs due to its high membrane partition coefficient. It does not bind directly from the aqueous phase to the channel. Instead, it partitions into the lipid bilayer first, then diffuses laterally to the channel binding site.[7]
Why this matters for the (S)-enantiomer:
The (S)-enantiomer's conformation aligns optimally with the dihydropyridine receptor site on the
Visualization: Membrane Partitioning Pathway
Figure 2: The "Membrane Approach" mechanism. Lercanidipine concentrates in the bilayer before blocking the channel.
Part 5: Handling & Stability Guidelines
To maintain scientific integrity, the following handling protocols are mandatory:
-
Photostability: Lercanidipine (and its d3 analog) is extremely sensitive to UV-VIS light. It undergoes oxidation to the pyridine derivative (aromatization of the dihydropyridine ring).
-
Protocol: All manipulations must be performed under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.
-
-
Solvent Compatibility: Avoid protic solvents for long-term storage of the free base. The Hydrochloride salt is more stable but should still be stored in Methanol at -20°C or lower.
-
Chiral Stability: While racemization is slow at physiological pH, avoid highly alkaline conditions (>pH 10) during extraction, which can induce degradation or chiral inversion.
References
-
Herbette, L. G., et al. (1998).[11][13] Lercanidipine: Short plasma half-life, long duration of action and high cholesterol tolerance.[11][14] Updated molecular model to rationalize its pharmacokinetic properties. Blood Pressure Supplement.[15] Link
-
Bang, L. M., et al. (2003).[13] Lercanidipine: a review of its efficacy in the management of hypertension. Drugs.[1][4][7][9][10][12][15][16] Link
-
BenchChem. (2025).[1][5][9] Application Note: (S)-Lercanidipine-d3 Hydrochloride as an Internal Standard in LC-MS/MS Analysis.[1][9][17]Link
-
EAS Journal of Pharmacy and Pharmacology. (2020). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride.Link
-
PubChem. (2025).[4] Lercanidipine Hydrochloride Compound Summary. National Library of Medicine. Link
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